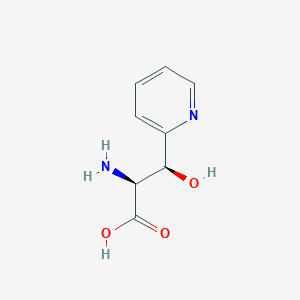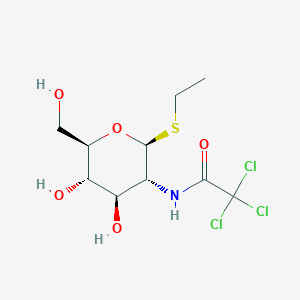![molecular formula C20H15F B12840892 5-Fluoro-7,12-dimethylbenz[a]anthracene CAS No. 794-00-3](/img/structure/B12840892.png)
5-Fluoro-7,12-dimethylbenz[a]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-7,12-dimethylbenz[a]anthracene is a fluorinated derivative of 7,12-dimethylbenz[a]anthracene, a polycyclic aromatic hydrocarbon This compound is of significant interest due to its structural modifications, which impact its biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7,12-dimethylbenz[a]anthracene typically involves the fluorination of 7,12-dimethylbenz[a]anthracene. This can be achieved through various fluorination techniques, including electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve solvents like dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling fluorinating agents, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-7,12-dimethylbenz[a]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur, where the fluorine atom or other positions on the aromatic ring are substituted by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized polycyclic aromatic hydrocarbons.
Reduction: Hydrocarbon derivatives with reduced aromaticity.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
5-Fluoro-7,12-dimethylbenz[a]anthracene is primarily used in scientific research for its potential applications in cancer studies. It serves as a model compound to study the mechanisms of carcinogenesis and the effects of fluorination on the biological activity of polycyclic aromatic hydrocarbons. Research has shown that fluorinated analogs of carcinogens can be used to develop immunization strategies against cancer .
Mécanisme D'action
The mechanism of action of 5-Fluoro-7,12-dimethylbenz[a]anthracene involves its interaction with cellular DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound’s fluorination affects its metabolic activation and the formation of reactive intermediates, which interact with DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,12-Dimethylbenz[a]anthracene: The parent compound, known for its carcinogenic properties.
1,4-Dimethyl-2,3-benzophenanthrene: Another polycyclic aromatic hydrocarbon with similar structural features.
9,10-Dimethyl-1,2-benzanthracene: A structurally related compound with carcinogenic activity.
Uniqueness
5-Fluoro-7,12-dimethylbenz[a]anthracene is unique due to the presence of the fluorine atom, which alters its chemical reactivity and biological activity. This modification can impact its carcinogenic potential and its interactions with biological systems, making it a valuable compound for studying the effects of fluorination on polycyclic aromatic hydrocarbons .
Propriétés
Numéro CAS |
794-00-3 |
|---|---|
Formule moléculaire |
C20H15F |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
5-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-11H,1-2H3 |
Clé InChI |
AXKHSIBLEVOWME-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)





![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)

![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)



